Galloyloxypaeoniflorin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145898-93-7 |
|---|---|
Molecular Formula |
C30H32O16 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |
InChI Key |
PRUKRWUTUBERIO-IFPUPTAISA-N |
SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Isomeric SMILES |
CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Canonical SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Synonyms |
galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |
Origin of Product |
United States |
Phytochemical Investigations and Isolation Strategies
Botanical Sources and Distribution of Galloyloxypaeoniflorin
Isolation from Paeonia suffruticosa (Cortex Moutan) and its Derivatives
The root bark of Paeonia suffruticosa is recognized for containing a variety of valuable compounds, including monoterpene glycosides and phenols. mdpi.com this compound is listed as one of the many components identified in Cortex Moutan extracts. mdpi.com While present, it is noted to be in low content, which can present challenges for its enrichment and purification. frontiersin.org
Occurrence in Other Paeonia Species (e.g., Paeonia lactiflora, Paeonia delavayi)
Beyond Paeonia suffruticosa, this compound has been identified in other species of the Paeonia genus. For instance, studies on Paeonia lactiflora, or the Chinese peony, have indicated the presence of this compound. researchgate.net Research suggests a relationship between the content of gallic acid and this compound in the roots of Paeonia lactiflora. researchgate.net This species is widely cultivated for both medicinal and ornamental purposes, and its roots are known to contain various monoterpene glucosides. researchgate.netnih.govnih.gov
Paeonia delavayi, a woody shrub native to China, is another species where the occurrence of related paeoniflorin (B1679553) derivatives is likely, given the phytochemical diversity within the genus. wikipedia.orgnih.govmissouribotanicalgarden.org While direct isolation of this compound from P. delavayi is not as extensively documented in the provided results, the root cortex of several wild tree peonies, including P. delavayi, are sometimes used as substitutes for Cortex Moutan, suggesting a similar chemical profile. mdpi.com
Advanced Chromatographic Techniques for Isolation and Purification
The isolation and purification of this compound from its botanical sources rely heavily on modern chromatographic methods. These techniques are essential for separating the compound from the complex mixture of phytochemicals present in the plant extracts.
High-Performance Liquid Chromatography (HPLC) in Compound Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound. nih.govnih.govmdpi.comresearchgate.net It is a versatile and widely used method for the separation of natural products. researchgate.net In the context of Paeonia extracts, HPLC is employed to separate various constituents, including monoterpenoids and phenolic compounds. researchgate.netnih.gov
Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis and isolation of compounds like this compound. japsonline.com This technique separates molecules based on their hydrophobicity. researchgate.net The process often involves gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds present in the crude extract. nih.gov The use of HPLC with a Diode Array Detector (DAD) allows for the detection and quantification of the separated compounds based on their UV-Vis absorbance. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Guided Isolation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the guided isolation of natural products like this compound. nih.govmdpi.comresearchgate.net LC-MS allows for the identification of target compounds in a complex mixture based on their mass-to-charge ratio (m/z), which then guides the fractionation and purification process. nih.govthermofisher.comfrontiersin.org
Untargeted HPLC-MS analysis has proven to be an effective approach to guide the isolation of previously unidentified or low-abundance substances from plant extracts. frontiersin.org In the analysis of Paeonia species, LC-MS is used for the characterization and quantification of monoterpenoids. researchgate.net The technique is particularly useful for analyzing thermally unstable and non-volatile compounds, which is characteristic of many natural products. thermofisher.com The data obtained from LC-MS, including retention times and mass spectra, are crucial for the unambiguous identification of the isolated compounds. mdpi.com
Structural Elucidation and Biosynthetic Pathways
Molecular Structure Analysis of Galloyloxypaeoniflorin
The precise identification of this compound's structure has been achieved through various spectroscopic and chemical methods. These analyses are crucial for understanding its chemical properties and biological activities.
This compound is classified as a monoterpene glycoside. bibliomed.org The core of its structure is a distinctive "cage-like" pinane (B1207555) skeleton, a feature characteristic of paeoniflorin (B1679553) and its numerous derivatives found in Paeonia species. japsonline.commdpi.commdpi.com This intricate three-dimensional framework is a defining feature of this class of natural products. japsonline.com Attached to this monoterpene aglycone is a glucose moiety, forming the glycosidic part of the molecule. japsonline.com The complete framework, first elucidated for the parent compound paeoniflorin, consists of a C10-compound derived from a pinane structure, which is then glycosylated. nih.gov
A key feature of this compound is the presence of a galloyl group (a derivative of gallic acid). nih.gov The term "this compound" is used to describe a specific structural isomer, which has been isolated from the root cortex of Paeonia suffruticosa. nih.gov Its structure was elucidated using chemical and physicochemical evidence, including nuclear magnetic resonance (NMR) spectroscopy. nih.govscispace.com
It is important to distinguish this compound from its related analogue, galloylpaeoniflorin. Often, the term "galloylpaeoniflorin" is used more broadly, with specific isomers being designated by the position of the galloyl group, such as in 6'-O-galloylpaeoniflorin, where the galloyl moiety is attached to the C-6 position of the glucose unit. scispace.comresearchgate.netfrontiersin.orgnih.gov The presence and position of the galloyl group are significant as they influence the molecule's chemical properties.
Comparative Structural Research with Related Paeoniflorin Analogues
The structure of this compound is best understood in comparison to its parent compound and other derivatives.
Paeoniflorin is the foundational compound, consisting of the pinane monoterpene core linked to a glucose molecule and containing a benzoyl group. japsonline.com Galloylpaeoniflorin refers to derivatives of paeoniflorin that are esterified with a galloyl group. uj.edu.pl For instance, 6'-O-galloylpaeoniflorin is a well-documented derivative where a galloyl group substitutes the hydrogen on the hydroxyl at the 6'-position of the glucose moiety. researchgate.net this compound is another distinct, yet closely related, galloylated derivative. nih.govuj.edu.pl The structural difference between these analogues lies in the attachment point or orientation of the galloyl group on the paeoniflorin scaffold, leading to different isomers.
| Compound | Core Structure | Key Substituents | Reference |
|---|---|---|---|
| Paeoniflorin | Pinane-type monoterpene glycoside | Benzoyl group, Glucose | japsonline.com |
| Galloylpaeoniflorin (e.g., 6'-O-galloylpaeoniflorin) | Paeoniflorin | Addition of a galloyl group (e.g., at C-6' of glucose) | researchgate.netuj.edu.pl |
| This compound | Paeoniflorin | Addition of a galloyl group at a specific position | nih.gov |
The structural diversity of paeoniflorin analogues extends to include methylated derivatives. One such derivative is 4-O-methylthis compound, which has been identified as a constituent of Paeonia × suffruticosa. researchgate.net This compound features a methyl group at the C-4 position of the pinane skeleton, in addition to the galloyl moiety. Other related methylated compounds that have been isolated include 4-O-methylbenzoyloxypaeoniflorin and 4-O-methyloxypaeoniflorin, highlighting that methylation at the C-4 position is a recurring structural modification in this class of natural products. mdpi.comijpsonline.com
Biosynthetic Origin and Pathway Elucidation
The biosynthesis of this compound is a multi-step process involving contributions from different metabolic pathways. The core monoterpene skeleton of paeoniflorin is synthesized through the terpene biosynthesis pathway. mdpi.com This involves the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are produced via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. frontiersin.org
Proposed Monoterpenoid Biosynthetic Routes (Mevalonic Acid Pathway, Methylerythritol Pathway)
The biosynthesis of the core monoterpene skeleton of this compound, like all terpenoids, begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org In plants, two distinct pathways are utilized to produce these universal precursors: the Mevalonic Acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. peerj.complos.orgwikipedia.org
The Mevalonic Acid (MVA) pathway is primarily active in the cytoplasm and is generally responsible for the production of sesquiterpenes, triterpenes, and sterols. plos.orgwikipedia.orgresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in this pathway. plos.org Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can be isomerized to DMAPP. wikipedia.orgunivie.ac.at
The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, occurs in the plastids. plos.orgresearchgate.net This pathway is the primary source for the biosynthesis of monoterpenes, diterpenes, and carotenoids. plos.orgresearchgate.net It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). plos.org DXP is then converted to MEP by DXP reductoisomerase (DXR). plos.org A series of further enzymatic reactions transforms MEP into IPP and DMAPP. csic.es
While the MEP pathway is considered the main route for monoterpene synthesis in plants, there is evidence of "crosstalk" or exchange of IPP between the cytoplasm and plastids, indicating a degree of interaction between the two pathways. plos.org In Paeonia lactiflora, studies have analyzed the expression of genes encoding enzymes from both pathways to understand their contribution to the accumulation of paeoniflorin and its derivatives. frontiersin.orgmdpi.com Correlation analyses have suggested that specific enzymes within the MVA pathway, such as hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase, are closely linked to the accumulation of paeoniflorin. frontiersin.orgmdpi.comnih.gov
| Pathway | Enzyme | Abbreviation | Role |
|---|---|---|---|
| Mevalonic Acid (MVA) Pathway | 3-hydroxy-3-methylglutaryl coenzyme A reductase | HMGR | Catalyzes the rate-limiting step, converting HMG-CoA to mevalonic acid. plos.org |
| Hydroxymethylglutaryl-CoA synthase | HMGS | Involved in the formation of HMG-CoA; its expression is correlated with paeoniflorin accumulation. frontiersin.orgmdpi.com | |
| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Catalyzes the first committed step of the MEP pathway. plos.org |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | A key regulatory enzyme in the MEP pathway. plos.org |
Interrelationships with Gallotannin and Monoterpene Glucoside Biosynthesis
The biosynthesis of this compound is a prime example of metabolic convergence, where distinct pathways for monoterpene glucosides and gallotannins intersect. The final structure is a chimera, deriving its paeoniflorin core from terpenoid metabolism and its galloyl moiety from the phenylpropanoid/shikimate pathway. peerj.comnih.gov
The formation process can be broken down into key stages:
Monoterpene Synthesis : IPP and DMAPP, produced via the MVA and/or MEP pathways, are condensed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes. frontiersin.org
Paeoniflorin Formation : GPP undergoes a series of complex cyclizations, oxidations, and a key glycosylation step to form the characteristic cage-like pinane skeleton of paeoniflorin. frontiersin.orgnih.gov Paeoniflorin itself is a major monoterpene glucoside found in Paeonia roots. frontiersin.orgpeerj.com
Gallic Acid Synthesis : The galloyl group is derived from gallic acid. peerj.com The biosynthesis of gallic acid branches from the shikimate pathway, which is also responsible for producing aromatic amino acids. mdpi.comresearchgate.net Key enzymes such as 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase are involved in this process. mdpi.comresearchgate.net
Esterification : The final step is the esterification of the paeoniflorin molecule with gallic acid, catalyzed by a specific transferase enzyme, to yield this compound. peerj.com
Research utilizing high-resolution mass spectrometry imaging on Paeonia lactiflora root tissues has provided significant insights into the spatial distribution of monoterpene glucosides and gallotannins. nih.govscience.govscience.gov These studies visualize the co-localization of these different classes of metabolites at the cellular level, offering clues to the interrelationships of their biosynthetic pathways and the potential transport and accumulation mechanisms within the plant tissue. nih.govscience.gov This co-accumulation supports the biochemical model where a precursor from one major pathway (paeoniflorin) is modified by a product from another (gallic acid). peerj.comnih.gov
| Structural Moiety | Precursor Compound | Core Biosynthetic Pathway |
|---|---|---|
| Paeoniflorin (Monoterpene Glucoside) | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Mevalonic Acid (MVA) Pathway & Methylerythritol Phosphate (MEP) Pathway. frontiersin.orgpeerj.com |
| Galloyl Group | Gallic Acid | Shikimate Pathway. mdpi.comresearchgate.net |
Preclinical and in Vitro Pharmacological Activity Profiling
Anti-Inflammatory Mechanisms of Action of Galloyloxypaeoniflorin
This compound (GPF) has demonstrated notable anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory molecules and the regulation of key signaling pathways. elsevier.es
Suppression of Pro-Inflammatory Cytokines (IL-6, TNF-α) and Mediators (Nitric Oxide, PGE2)
Inflammation is a complex biological response involving the increased production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Certain compounds exhibit anti-inflammatory effects by inhibiting the production of these molecules. nih.govoncotarget.com For instance, some phytochemicals have been shown to suppress the generation of NO and PGE2. oncotarget.com Similarly, the inhibition of TNF-α and IL-6 production is a key mechanism for reducing inflammatory responses. oncotarget.com
Studies on compounds with similar structures to GPF, such as corilagin (B190828), have shown a significant reduction in the production of pro-inflammatory cytokines and mediators including TNF-α, IL-6, and NO. nih.gov This suggests that GPF may also exert its anti-inflammatory effects by targeting these key molecules. The inflammatory process is often initiated by substances like lipopolysaccharide (LPS), which trigger the release of these inflammatory mediators. nih.gov The ability of a compound to counteract this LPS-induced production is a strong indicator of its anti-inflammatory potential. nih.gov
Table 1: Effects of Natural Compounds on Pro-Inflammatory Cytokines and Mediators This table is interactive. Users can sort and filter the data.
| Compound/Extract | Pro-Inflammatory Cytokine/Mediator | Effect | Reference |
|---|---|---|---|
| Corilagin | TNF-α, IL-6, NO | Significant Reduction | nih.gov |
| Epigallocatechin gallate (EGCG) | NO, PGE2 | Inhibition | oncotarget.com |
| Terpinen-4-ol | TNF-α, IL-1β, IL-8, PGE2 | Suppression | oncotarget.com |
| Apocynin | TNF-α, IL-1β, IL-6 | Inhibition | oncotarget.com |
| Alternanthera sessilis extract | NO, PGE2, IL-6, IL-1β, TNFα | Significant Inhibition | nih.govnih.gov |
Regulation of Key Inflammatory Enzymes (Inducible Nitric Oxide Synthase, Cyclooxygenase-2)
The synthesis of pro-inflammatory mediators like nitric oxide and prostaglandins (B1171923) is catalyzed by specific enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The up-regulation of iNOS and COX-2 is a hallmark of inflammatory processes. nih.gov Consequently, the down-regulation of these enzymes is a key strategy for controlling inflammation. nchu.edu.tw
Phytochemicals with anti-inflammatory properties often work by suppressing the expression of iNOS and COX-2. oncotarget.comnih.gov For example, imperatorin (B1671801) has been shown to down-regulate iNOS and COX-2 protein expression in response to inflammatory stimuli. nchu.edu.tw Similarly, corilagin has been observed to reduce the production of iNOS and COX-2 at both the protein and gene levels. nih.gov This regulation is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of iNOS and COX-2 gene expression. nih.govnih.gov
Table 2: Regulation of Inflammatory Enzymes by Natural Compounds This table is interactive. Users can sort and filter the data.
| Compound | Inflammatory Enzyme | Effect | Reference |
|---|---|---|---|
| Imperatorin | iNOS, COX-2 | Down-regulation | nchu.edu.tw |
| Corilagin | iNOS, COX-2 | Reduction at protein and gene level | nih.gov |
| Epigallocatechin gallate (EGCG) | iNOS, COX-2 | Down-regulation of gene expression | oncotarget.com |
| Cirsilineol | iNOS, COX-2 | Down-regulation | semanticscholar.org |
Modulation of Intracellular Signaling Pathways (TLR4/MyD88/NF-κB Cascade, MAPK, PI3K/AKT Pathways)
The anti-inflammatory effects of many natural compounds are mediated through the modulation of complex intracellular signaling pathways. Key among these are the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) cascade, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway. nih.goveg.netmdpi.com
The TLR4 receptor plays a crucial role in initiating the inflammatory response upon recognition of stimuli like LPS. mdpi.com This activation triggers downstream signaling through the MyD88-dependent pathway, leading to the activation of NF-κB and MAPKs, which in turn promote the production of pro-inflammatory cytokines. nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous inflammatory genes, including those for iNOS and COX-2. nih.govnih.gov Therefore, inhibition of the TLR4/MyD88/NF-κB pathway is a significant mechanism for anti-inflammatory action. nih.govmdpi.com
The MAPK pathway, including key kinases like ERK, JNK, and p38, is also central to the inflammatory process and can be a target for anti-inflammatory compounds. researchgate.net Similarly, the PI3K/AKT pathway is involved in regulating inflammation, and its modulation can influence inflammatory outcomes. nih.goveg.net For instance, some compounds have been shown to exert their anti-inflammatory effects by modulating the PI3K/Akt pathway, which can influence NF-κB activity. nih.gov
Antioxidant and Cytoprotective Effects of this compound
Efficacy in Free Radical Scavenging Assays (e.g., DPPH Radical Scavenging Activity)
A common method to evaluate the antioxidant potential of a compound is through free radical scavenging assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.compan.pl This assay measures the ability of a substance to neutralize the stable DPPH free radical. mdpi.comresearchgate.net
This compound has demonstrated a significant and concentration-dependent scavenging capacity against the DPPH radical. biomolther.org Research has shown that as the concentration of GPF increases, its ability to scavenge the DPPH radical also increases. biomolther.org For example, at a concentration of 1 μM, GPF scavenged 4% of the radicals, which increased to 62% at 20 μM. biomolther.org This activity highlights its potential as a potent antioxidant. elsevier.esbiomolther.org
Table 3: DPPH Radical Scavenging Activity of this compound This table is interactive. Users can sort and filter the data.
| GPF Concentration (μM) | DPPH Radicals Scavenged (%) | Reference |
|---|---|---|
| 1 | 4 | biomolther.org |
| 5 | 27 | biomolther.org |
| 10 | 44 | biomolther.org |
| 20 | 62 | biomolther.org |
Protective Effects against Oxidative Stress-Induced Cellular Damage (e.g., Hydrogen Peroxide-Induced Damage in Keratinocytes)
Oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), can cause significant damage to cells, including DNA lesions, lipid peroxidation, and protein carbonylation. biomolther.orgnih.gov This cellular damage is a key factor in the pathogenesis of various diseases. news-medical.net
This compound has been shown to exert cytoprotective effects against H₂O₂-induced injury in human keratinocytes (HaCaT cells). biomolther.orgnih.gov It effectively scavenges intracellular reactive oxygen species (ROS) generated by H₂O₂, including the superoxide (B77818) anion radical and the hydroxyl radical. biomolther.orgnih.gov Furthermore, GPF protects these cells from apoptotic cell death and mitigates oxidative damage to macromolecules. biomolther.orgnih.gov Specifically, it has been found to decrease DNA strand breaks, reduce the levels of 8-isoprostane (a marker of lipid peroxidation), and lower the formation of carbonylated proteins. biomolther.orgnih.gov These findings underscore the potential of GPF as a cytoprotective agent against oxidative stress-mediated cellular damage. nih.govmdpi.com
Structural Determinants of Antioxidant Property
The antioxidant capacity of a chemical compound is intrinsically linked to its molecular structure. mdpi.com For phenolic compounds, including flavonoids and other related structures, the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings are paramount to their antioxidant activity. mdpi.com The ability of these compounds to donate a hydrogen atom or an electron to scavenge free radicals is a key mechanism of their antioxidant effect. nih.gov
The structural features that enhance antioxidant activity include:
Number and Position of Hydroxyl Groups: A greater number of hydroxyl groups generally correlates with higher antioxidant activity. nih.govfrontiersin.org Specifically, the presence of a catechol group (two hydroxyl groups on adjacent carbons) on the B-ring of flavonoid-like structures significantly boosts antioxidant potential. nih.gov
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (B1213986) groups, ortho to a phenolic hydroxyl group can enhance antioxidant capacity. nih.gov
Structural Unsaturation: In flavonoids, a 2,3-unsaturation in the C-ring, in conjugation with a 4-oxo group, contributes to their antioxidant properties. nih.gov
The efficacy of an antioxidant is also influenced by its concentration and its ability to localize within different cellular compartments. mdpi.com
Immunomodulatory Roles of this compound
The complement system is a critical component of the innate immune system, comprising a cascade of proteins that, when activated, lead to opsonization, inflammation, and the formation of the membrane attack complex (MAC) to lyse pathogens. nih.gov The system can be activated through the classical, alternative, and lectin pathways. uoanbar.edu.iqfrontiersin.org
Key proteins in this cascade include C1q, C3, and C5. C1q is the recognition molecule of the classical pathway, often binding to antibody-antigen complexes. frontiersin.org C3 is a central component where all three pathways converge, and its cleavage into C3a and C3b is a critical step. nih.gov C5 is subsequently cleaved to produce C5a, a potent inflammatory mediator, and C5b, which initiates the formation of the MAC (C5b-9). nih.gov
Studies have shown that aberrant activation of the complement system is implicated in various neurological and inflammatory disorders. mdpi.com For instance, elevated levels of C1q, C3, and C5b-9 have been observed in the plasma of patients with ischemic stroke and in the affected tissues of individuals with multiple sclerosis and amyotrophic lateral sclerosis. mdpi.com This highlights the therapeutic potential of molecules that can modulate the complement cascade. While direct studies on this compound's interaction with each specific complement component are emerging, its immunomodulatory profile suggests a potential role in regulating this system.
Preclinical Cardiovascular and Hemostatic Modulation
Platelet aggregation is a fundamental process in hemostasis, the physiological response to stop bleeding. litfl.com Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a primary plug. litfl.comnih.gov This process is initiated by various agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov
The final common pathway for platelet aggregation involves the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which binds fibrinogen, forming bridges between adjacent platelets. nih.gov Platelet activation is a key factor in the development of cardiovascular diseases such as atherosclerosis and its thrombotic complications. clinilab.orgmdpi.com Therefore, agents that can modulate platelet aggregation are of significant interest for cardiovascular therapy. In vitro studies are crucial for evaluating the direct effects of compounds on this process, often using platelet aggregometry to measure the extent of aggregation in response to various stimuli. clinilab.org
Blood coagulation, or secondary hemostasis, is a complex cascade of enzymatic reactions involving various clotting factors. litfl.comassaygenie.com This cascade can be initiated through the intrinsic (contact activation) or extrinsic (tissue factor) pathways, both of which converge on the activation of Factor X. assaygenie.commdpi.com This leads to the generation of thrombin, which then converts fibrinogen to fibrin, forming a stable clot. mdpi.com
In vitro assays are commonly used to assess the effects of compounds on the coagulation cascade. researchgate.netceconnection.com These tests can measure parameters such as clotting time and the kinetics of clot formation and lysis, providing insights into whether a compound promotes or inhibits coagulation. ceconnection.com
Other Emerging Preclinical Biological Activities
Beyond its established roles, this compound is being investigated for a range of other biological activities in preclinical models. These include potential applications in treating skin conditions like psoriasis and eczema, as suggested by studies on herbal formulations containing related compounds. google.comgoogle.com The anti-inflammatory and immunomodulatory properties of such compounds are often the basis for these explorations.
Investigated Antibacterial Activities against Pathogens
This compound, a monoterpene glycoside, has been the subject of in vitro studies to determine its potential against various pathogenic microorganisms. Research involving the fractionation of extracts from the root bark of Paeonia suffruticosa has identified this compound as one of the compounds contributing to the plant's antimicrobial properties.
Investigations have revealed that this compound exhibits a broad but moderate spectrum of antibacterial activity. In one study, its efficacy was evaluated against a panel of eighteen pathogenic microorganisms that are of concern for public health and zoonosis. The results indicated that this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 100 to 500 µg/mL against these pathogens. nih.gov This suggests a wide-ranging, albeit not exceptionally potent, antibacterial effect.
Further context for the antibacterial potential of compounds from the Paeonia genus comes from studies on related extracts. For instance, a decoction of Mu Dan Pi (the root bark of Paeonia suffruticosa), which contains this compound among other constituents, has shown strong in vitro antibacterial activity against a variety of bacteria. nih.gov These include Bacillus subtilis, Escherichia coli, Salmonella typhi, Staphylococcus aureus, and others. nih.gov However, it is important to note that these findings relate to a crude extract and the specific contribution of this compound to this broad activity is not individually quantified in such studies.
The following table summarizes the antibacterial activity of this compound as reported in the literature.
Table 1: Investigated Antibacterial Activities of this compound
| Pathogen(s) | Observed Effect | Research Finding |
|---|
Exploration of Potential Neuroprotective Activities
The exploration of this compound for potential neuroprotective activities is an emerging area of research, though specific, detailed preclinical and in vitro studies focusing solely on this compound are limited. Much of the current understanding is derived from broader investigations into the neuroprotective effects of extracts from plants of the Paeonia genus, which contain a variety of bioactive compounds, including this compound.
Some studies have pointed towards the radical scavenging effects of compounds from Paeonia suffruticosa, including this compound, which suggests a potential mechanism for neuroprotection, as oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. However, direct experimental evidence detailing the neuroprotective effects of isolated this compound on neuronal cells or in animal models of neurodegeneration is not extensively documented in the available scientific literature.
Research on related compounds and extracts provides some context. For example, other monoterpene glycosides from Paeonia species have been shown to possess anti-inflammatory and antioxidative properties, which are relevant to neuroprotection. nih.gov While this compound is mentioned as a constituent in plants with reported anticonvulsant effects, its specific role in this activity has not been elucidated. elsevier.es Due to the scarcity of focused research, a detailed profile of the neuroprotective activity of this compound, including specific mechanisms of action and efficacy in various preclinical models, remains to be established.
Table 2: All Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Paeoniflorin (B1679553) |
| Paeonol |
| Albiflorin |
| Oxypaeoniflorin |
| Benzoylpaeoniflorin |
| Galloylpaeoniflorin |
| 6-O-vanillyoxypaeoniflorin |
| Mudanpioside-H |
Structure Activity Relationship Sar Studies of Galloyloxypaeoniflorin
The Decisive Influence of the Galloyl Moiety on Biological Potency and Selectivity
The presence of a galloyl group significantly enhances the biological activities of Galloyloxypaeoniflorin when compared to its non-galloylated precursor, paeoniflorin (B1679553). This enhancement is particularly evident in its antioxidant and anti-inflammatory properties. The galloyl moiety, a type of phenolic acid, is a well-known contributor to the radical-scavenging capabilities of many natural compounds.
Research has demonstrated that 6'-O-galloylpaeoniflorin (GPF) exhibits potent anti-oxidant and anti-inflammatory effects. Studies have shown that GPF can effectively scavenge free radicals, protecting cells from oxidative stress-induced damage. In fact, its radical scavenging effect has been reported to be more pronounced than that of α-tocopherol, a standard antioxidant. This potent antioxidant activity is largely attributed to the hydroxyl groups present on the galloyl ring, which can donate hydrogen atoms to neutralize free radicals.
Furthermore, the galloyl group plays a crucial role in the anti-inflammatory actions of this compound. It has been identified as an inhibitor of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting the NF-κB pathway, this compound can effectively suppress the production of inflammatory mediators. In contrast, paeoniflorin, lacking the galloyl moiety, exhibits weaker anti-inflammatory and antioxidant activities. This underscores the indispensable role of the galloyl group in the superior biological potency of this compound.
Table 1: Influence of the Galloyl Moiety on the Biological Activity of Paeoniflorin Derivatives
| Compound | Presence of Galloyl Moiety | Key Biological Activities | Observations |
| This compound | Yes | Potent antioxidant, anti-inflammatory | The galloyl group significantly enhances radical scavenging and NF-κB inhibitory activities. |
| Paeoniflorin | No | Weaker antioxidant, anti-inflammatory | Lacks the potent free radical scavenging and strong NF-κB inhibition seen with the galloylated form. |
Comparative SAR Analysis with Related Monoterpenoid Glycosides
To further understand the structural requirements for the biological activity of this compound, a comparative analysis with other related monoterpenoid glycosides isolated from Paeonia lactiflora is insightful. Key compounds for this comparison include paeoniflorin, albiflorin, and benzoylpaeoniflorin.
Paeoniflorin and Albiflorin: These two compounds are structural isomers, differing in their stereochemistry. Both exhibit anti-inflammatory properties, but studies have shown that paeoniflorin is a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. For instance, the IC50 value for NO inhibition by paeoniflorin was found to be 2.2 x 10⁻⁴ mol/L, whereas for albiflorin, it was significantly higher at 1.3 x 10⁻² mol/L, indicating lower potency. researchgate.net This suggests that the specific stereochemistry of paeoniflorin is more favorable for this particular anti-inflammatory action.
Benzoylpaeoniflorin: This derivative contains a benzoyl group instead of a galloyl group. While both benzoyl and galloyl groups are aromatic esters, the additional hydroxyl groups on the galloyl moiety of this compound are critical for its enhanced antioxidant activity. The benzoyl group, lacking these hydroxyls, does not confer the same level of radical scavenging capability.
**Table 2: Comparative Anti-inflammatory Activity of Monoterpenoid Glycosides from *Paeonia lactiflora***
| Compound | Structural Feature | Target | IC50 (mol/L) |
| Paeoniflorin | Core monoterpenoid glycoside | NO Production | 2.2 x 10⁻⁴ researchgate.net |
| Albiflorin | Isomer of Paeoniflorin | NO Production | 1.3 x 10⁻² researchgate.net |
| This compound | Galloyl group at 6'-position | Not specified | Not specified |
| Benzoylpaeoniflorin | Benzoyl group at 6'-position | Not specified | Not specified |
Metabolism and Pharmacokinetics Research in Preclinical Models
In Vitro Metabolic Stability Assessment
The evaluation of a compound's metabolic stability is a critical step in preclinical drug development, providing insights into its potential persistence and clearance in the body. nih.govspringernature.com In vitro models, such as hepatic microsomes and hepatocytes, are routinely employed for this purpose. nuvisan.com
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.comthermofisher.com These in vitro models are valuable for assessing the intrinsic clearance of a compound. nuvisan.comevotec.com The stability of a compound in microsomes is determined by incubating it with the microsomes and monitoring its degradation over time. springernature.comnuvisan.com This data can be used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which help in predicting in vivo pharmacokinetic properties. nih.govif-pan.krakow.pl
The process typically involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. nuvisan.comif-pan.krakow.pl The rate of disappearance of the parent compound is then measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net It is important to note that factors such as nonspecific binding to microsomes can influence the results and should be accounted for to ensure accurate determination of unbound intrinsic clearance. researchgate.net
Hepatocyte-Based Metabolic Biotransformation
Hepatocytes, the primary cells of the liver, are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. if-pan.krakow.pldls.combioivt.com This makes them a more physiologically relevant model compared to subcellular fractions. dls.combioivt.com Both fresh and cryopreserved hepatocytes are used to study the metabolic biotransformation of compounds. if-pan.krakow.pl
In these assays, the test compound is incubated with a suspension or culture of hepatocytes, and the formation of metabolites is monitored over time. springernature.comnuvisan.com This approach allows for a comprehensive understanding of a compound's metabolic pathways, including both oxidation, reduction, and hydrolysis (Phase I) and conjugation reactions (Phase II). nih.gov The data generated from hepatocyte studies, such as the rate of metabolism and the identification of major metabolites, are crucial for predicting a drug's in vivo behavior and potential for drug-drug interactions. nuvisan.comlnhlifesciences.org Advanced techniques like permeabilized hepatocytes aim to combine the comprehensive metabolic capabilities of whole cells with the experimental convenience of subcellular fractions. dls.com
Preclinical Metabolite Identification Studies
Identifying the metabolites of a drug candidate is a fundamental aspect of preclinical development. nih.govfrontagelab.com This process helps in understanding the biotransformation pathways and can reveal the formation of active or potentially toxic metabolites. nih.govnih.gov
Characterization of Metabolites in Biological Systems
The characterization of metabolites is performed on various biological samples obtained from in vivo and in vitro studies, such as plasma, urine, feces, and incubates from microsomal or hepatocyte assays. researchgate.net The primary analytical technique used for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This powerful combination allows for the separation of complex mixtures and the precise mass measurement of parent compounds and their metabolites, facilitating their structural elucidation. researchgate.netnih.gov The goal is to create a comprehensive metabolic profile of the compound. frontagelab.com
Investigation of Biotransformation Pathways and Enzymes
Understanding the biotransformation pathways involves identifying the specific metabolic reactions a compound undergoes, such as oxidation, hydrolysis, glucuronidation, and sulfation. nih.govopenaccessjournals.com The enzymes responsible for these transformations, primarily cytochrome P450 (CYP) for Phase I and UDP-glucuronosyltransferases (UGTs) for Phase II, are also investigated. openaccessjournals.commdpi.com
Pharmacokinetic Profiling in Preclinical Animal Models
Pharmacokinetic (PK) studies in preclinical animal models, such as rats and dogs, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism. porsolt.comadmescope.com These studies provide crucial data for predicting human pharmacokinetics and for designing safe and effective clinical trials. nih.govlabcorp.com
Typically, a compound is administered to animals, and blood samples are collected at various time points to measure the concentration of the drug and its major metabolites. admescope.com From these concentration-time profiles, key PK parameters are calculated. admescope.combiocytogen.com
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |
| Tmax | Time at which the Cmax is observed. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, which reflects the total exposure to a drug that the body receives. |
| t½ (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| CL (Clearance) | The volume of plasma from which the drug is completely removed per unit of time. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
These parameters help to characterize how the body handles the drug and are used to make decisions about the suitability of a compound for further development. nih.govinnoserlaboratories.com
Analytical Methodologies for Quantification and Characterization
Advanced Chromatographic and Spectrometric Techniques for Quantification
Modern analytical chemistry relies on a combination of chromatographic separation and spectrometric detection to analyze complex mixtures. For Galloyloxypaeoniflorin, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of monoterpene glycosides, including this compound, in herbal extracts. nih.gov HPLC methods have been developed for the simultaneous determination of multiple active compounds in plants like Paeonia lactiflora and Paeonia suffruticosa. researchgate.netresearchgate.net
A typical HPLC analysis for this compound involves a reversed-phase column, often a C18 column, which separates compounds based on their hydrophobicity. researchgate.netmdpi.com A gradient elution system is commonly employed, using a mobile phase consisting of an aqueous solution (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724). researchgate.netmdpi.com For instance, one method used a gradient of 0.5% formic acid in water (A) and acetonitrile (B) on an Agilent EC-C18 column, with the column temperature maintained at 30 °C. mdpi.com Detection is frequently performed using a Diode Array Detector (DAD), which measures absorbance at various wavelengths, allowing for both quantification and preliminary identification based on the UV spectrum. researchgate.netnih.gov
The table below summarizes typical parameters used in HPLC methods for the analysis of this compound and related compounds.
| Parameter | Example Specification | Source(s) |
| Instrument | Agilent 1290 UPLC-DAD system | mdpi.com |
| Column | Reversed-phase Agilent EC-C18 (3.0 i.d. × 100 mm, 2.7 μm) | mdpi.com |
| Mobile Phase | Gradient of 0.5% formic acid in water (A) and acetonitrile (B) | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Column Temp. | 30 °C | researchgate.netmdpi.com |
| Detection | Diode Array Detector (DAD) | researchgate.net |
| Injection Vol. | 10 μL | researchgate.net |
These HPLC methods are validated to ensure their suitability for quantifying compounds like this compound in different parts of medicinal plants, revealing variations in metabolite composition. researchgate.netnih.gov For example, studies have shown that the content of this compound can be highest in the axial roots of Paeonia suffruticosa. nih.govresearchgate.net
For more definitive identification and characterization, HPLC is often coupled with mass spectrometry (MS). news-medical.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the mass analysis capabilities of MS, providing high sensitivity and selectivity. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster analysis and better resolution compared to conventional HPLC. jmb.or.kr When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, the resulting UPLC/Q-TOF-MS/MS system allows for the accurate mass measurement of both the parent ion and its fragment ions. mdpi.comnih.govfrontiersin.org This provides detailed structural information, enabling the unambiguous identification of compounds like this compound in complex mixtures, even when reference standards are unavailable. mdpi.com For example, UPLC/Q-TOF-MS analysis has been used to identify dozens of compounds in Paeonia suffruticosa flowers, including this compound. mdpi.com
The mass spectrometer is typically operated with an electrospray ionization (ESI) source, which can be run in either positive or negative ion mode to detect a wide range of compounds. jmb.or.krnih.gov The fragmentation patterns observed in the MS/MS spectra are crucial for structural elucidation. frontiersin.org
Bio-affinity ultrafiltration coupled with UPLC-MS (BAUF-UPLC-MS) is an innovative strategy used to screen for and identify bioactive compounds from complex mixtures, such as herbal extracts, based on their binding affinity to a specific biological target (e.g., an enzyme). nih.govdovepress.com This technique is particularly useful for discovering potential drug leads. frontiersin.orgmdpi.com
The process involves incubating the extract with the target enzyme, followed by ultrafiltration to separate the enzyme-ligand complexes from unbound molecules. researchgate.net The bound ligands are then dissociated and analyzed by UPLC-MS to identify the compounds that interacted with the target. nih.gov This approach has been successfully used to identify potential cyclooxygenase-2 (COX-2) inhibitors from Moutan Cortex, the root bark of Paeonia suffruticosa. nih.gov By comparing the chromatographic profiles of the test group (with active enzyme) and the control group (with denatured enzyme), compounds with specific binding affinity, such as this compound, can be identified as potential active components. nih.gov
Method Development and Validation for Robustness
Developing a robust bioanalytical method is critical for obtaining reliable data in preclinical and clinical studies. nih.govau.dk This involves not only optimizing the analytical conditions but also rigorously validating the method's performance. ajpsonline.com
When analyzing samples from biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683) can interfere with the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. chromatographyonline.com
Several strategies are employed to minimize matrix effects:
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering substances from the sample before analysis. chromatographyonline.com Protein precipitation is a simpler but often less clean method. nih.gov
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from co-eluting matrix components is a key strategy. nih.govchromatographyonline.com This can involve adjusting the mobile phase composition or using different column chemistries. nih.gov
Sample Dilution: Diluting the sample can reduce the concentration of matrix components introduced into the system, but this is only feasible if the assay has sufficient sensitivity. mdpi.com
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves almost identically to the analyte during extraction, chromatography, and ionization. chromatographyonline.com
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. europa.eu Key validation parameters, as recommended by regulatory agencies like the FDA, include: nih.govnih.gov
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk It is typically expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. au.dk For a validated method, the precision should generally be within ±15%. nih.gov
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing standards at several concentration levels, and its linearity is assessed by the correlation coefficient (r²), which should ideally be >0.99. nih.gov
Sensitivity: The sensitivity of a bioanalytical method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov For example, an LC-MS/MS method for 2''-O-galloylhyperin, a structurally similar compound, achieved an LLOQ of 2 ng/mL in rat plasma. nih.gov
The table below outlines the typical acceptance criteria for these validation parameters in preclinical bioanalysis.
| Validation Parameter | Description | General Acceptance Criteria | Source(s) |
| Precision | Agreement among repeated measurements. | RSD ≤ 15% (except at LLOQ, where it can be ≤ 20%) | nih.govnih.gov |
| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (except at LLOQ, where it can be within ±20%) | nih.govnih.gov |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 | nih.gov |
| Sensitivity (LLOQ) | Lowest quantifiable concentration. | Must be determined with acceptable precision and accuracy. | nih.gov |
Systems Biology and Omics Approaches in Galloyloxypaeoniflorin Research
Metabolomics Profiling of Paeonia Species Extracts Containing Galloyloxypaeoniflorin
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontiersin.org As the direct products of cellular metabolism, metabolites provide a functional readout of a biological system's physiological state. mdpi.com In plant science, metabolomics is a powerful tool for characterizing the chemical diversity of species like Paeonia and understanding how this composition relates to their biological effects. mdpi.comnih.gov
The concentration of secondary metabolites in plants, including this compound, is not uniform and can vary significantly depending on the specific plant part, its developmental stage, and even its cultivation environment. mdpi.comresearchgate.net Metabolomic studies have been crucial in mapping this chemical diversity within the Paeonia genus.
Research utilizing metabolomics has demonstrated that different tissues of the peony plant possess distinct metabolite profiles. researchgate.net For instance, a comparative analysis of the root system of Paeonia lactiflora revealed that the highest concentration of this compound is found in the axial roots. researcher.life Untargeted metabolomics of Paeonia ostii anthers and pollen has identified a wealth of compounds, with phenolic content being particularly high in the anthers. nih.gov Similarly, studies on the seed kernels and hulls of Paeonia lactiflora have identified numerous bioactive compounds, including various gallic acid derivatives. researchgate.net
The growth stage of the plant also plays a critical role in its chemical makeup. An untargeted metabolomics study on the leaves of Paeonia ostii 'Feng Dan' at eleven different developmental stages revealed dynamic changes in the metabolite profile. mdpi.com While this particular study highlighted paeoniflorin (B1679553) and pentagalloylglucose (B1669849) as dominant compounds with significant variations during leaf development, it underscores the principle that harvesting time is a critical factor influencing the biochemical composition and potential bioactivity of the plant material. mdpi.com The study suggested that the earliest stages of leaf development may be the most promising for harvesting due to higher antioxidant activities. mdpi.com
Table 1: Examples of Metabolomic Profiling in Paeonia Species This table is interactive. Click on headers to sort.
| Species | Plant Part(s) Studied | Key Findings Related to Compound Distribution | Reference(s) |
|---|---|---|---|
| Paeonia lactiflora | Axial Roots, Lateral Roots, Fibrous Roots | Highest content of this compound was detected in the axial roots. | researcher.life |
| Paeonia ostii | Anthers and Pollen | Revealed differences in metabolite profiles, with higher phenolic content in anthers compared to pollen. | nih.gov |
| Paeonia ostii 'Feng Dan' | Leaves (at 11 growth stages) | Demonstrated dynamic variations in bioactive metabolites, including paeoniflorin and pentagalloylglucose, during leaf development. | mdpi.com |
| Paeonia lactiflora | Root (Cork, Phloem, Xylem) | Showed significantly different metabolite types and metabolic pathways among the different root tissues. | researchgate.net |
| Paeonia lactiflora | Seed Kernels and Hulls | Identified significant concentrations of monoterpene glycosides in kernels and oligostilbene compounds in hulls. | researchgate.net |
A key application of metabolomics in natural product research is to establish correlations between the chemical profile of an extract and its observed biological activity. By analyzing the complex mixture of metabolites, researchers can identify which compounds are most likely responsible for a specific effect.
In studies on Paeonia ostii anthers and pollen, researchers used Pearson correlation analysis to link specific metabolites to biological activities. mdpi.com The results showed that most of the identified metabolites, which include derivatives of gallic acid, were correlated with antioxidant and antibacterial activities. mdpi.com For example, compounds like tetra-o-galloyl-beta-d-glucose and pentagalloylglucose were strongly correlated with free radical scavenging and antioxidant effects. mdpi.com Similarly, a study on developing Paeonia ostii leaves found that the variations in metabolite content were greatly attributed to changes in antioxidant activities. mdpi.com
Table 2: Correlation of Paeonia Metabolites with Biological Activities This table is interactive. Click on headers to sort.
| Metabolite/Compound Class | Correlated Biological Activity | Plant Species/Part | Reference(s) |
|---|---|---|---|
| Pentagalloylglucose | Free Radical Scavenger, Anti-inflammatory | Paeonia ostii Anthers | mdpi.com |
| Tetra-o-galloyl-beta-d-glucose | Free Radical Scavenger, Antioxidant | Paeonia ostii Anthers | mdpi.com |
| Gallic acid, Methyl gallate | Inhibition of Amylase and Glucosidase | Paeonia ostii Anthers | mdpi.com |
| Various Phenolics & Flavonoids | Antioxidant Activity | Paeonia ostii Leaves | mdpi.com |
Integrated Multi-Omics Strategies for Holistic Understanding
While metabolomics provides a snapshot of the final products of cellular processes, a more comprehensive understanding of a compound's mechanism of action can be achieved by integrating data from multiple "omics" layers. mdpi.comnih.gov Multi-omics approaches combine data from genomics (gene variants), transcriptomics (gene expression), proteomics (protein abundance), and metabolomics to construct a detailed model of a biological system. nih.govlabmanager.com This integration allows researchers to trace the flow of biological information from the gene to the functional outcome, revealing complex regulatory networks and molecular pathways. researchgate.net
The integration of transcriptomics, proteomics, and metabolomics provides a powerful framework for elucidating the molecular mechanisms of bioactive compounds. plos.org
Transcriptomics analyzes the expression levels of all RNA transcripts in a cell, indicating which genes are active at a given moment. frontiersin.org
Proteomics identifies and quantifies the entire complement of proteins, which are the functional workhorses of the cell. mdpi.com
Metabolomics measures the downstream metabolites, reflecting the ultimate output of metabolic activity. frontiersin.org
By exposing a biological system (e.g., a cell culture or model organism) to this compound and analyzing the changes across these three layers, researchers can connect the dots: a change in the expression of a specific gene (transcriptome) can be linked to a corresponding change in the abundance of the protein it codes for (proteome), which in turn can alter the levels of specific metabolites (metabolome). This multi-layered view is essential for understanding the complex and often interconnected pathways through which a compound exerts its effects. plos.orgfrontiersin.org While specific multi-omics studies focusing solely on this compound are emerging, the approach has been successfully applied to understand the mechanisms of other complex natural products and disease states. plos.orgnih.gov
A major goal of multi-omics research is to identify the specific molecular targets of a drug or bioactive compound and to map the signaling networks it modulates. labmanager.com By observing which genes, proteins, and metabolic pathways are significantly perturbed by the presence of this compound, scientists can form hypotheses about its primary targets.
For example, an integrated analysis might reveal that this compound treatment leads to the downregulation of genes involved in an inflammatory pathway (transcriptomics), a decrease in the corresponding pro-inflammatory proteins (proteomics), and a reduction in inflammatory lipid mediators (metabolomics). This type of integrated evidence provides a robust signature of the compound's anti-inflammatory mechanism and points to specific components of that pathway as potential direct targets. researchgate.net
This approach has been used effectively in various fields, such as identifying the molecular mechanisms of drug-induced injury or unraveling the complex signaling changes in cancer. nih.govbiorxiv.org Applying these integrated strategies to this compound research holds the key to moving from knowing what it does to understanding precisely how it works, thereby facilitating the discovery of new therapeutic applications and the identification of novel biomarkers. labmanager.com
Future Research Directions and Preclinical Translational Perspectives
In-Depth Elucidation of Undiscovered Molecular Targets and Ligand Interactions
While current research has identified some molecular targets for Galloyloxypaeoniflorin, a comprehensive understanding of its mechanism of action necessitates a deeper exploration of its molecular interactions.
Initial studies have successfully employed techniques like bio-affinity ultrafiltration coupled with ultra-performance liquid chromatography-mass spectrometry to identify potential targets. nih.gov This approach has revealed that this compound can bind to and inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov Molecular docking simulations have further supported this by predicting stable binding conformations within the active site of COX-2. nih.gov Other research has suggested potential interactions with the calcium-sensing receptor (CaSR) and a range of proteins associated with the management of menopausal hot flushes. rmit.edu.auresearchgate.net
However, the full spectrum of its molecular partners remains largely unknown. Future research should focus on:
Broad-Spectrum Target Screening: Employing unbiased, high-throughput screening methods, such as proteome microarrays and chemical proteomics, to identify novel binding proteins and potential off-target effects.
Advanced Computational Modeling: Utilizing more sophisticated molecular docking and dynamic simulation studies to predict and analyze the binding affinity and mode of interaction not only with known targets like COX-2 but also with newly identified proteins. nih.gov This can help in understanding the precise ligand-receptor interactions at an atomic level.
Validation of Novel Targets: Confirming the biological relevance of newly identified targets through in-vitro and cell-based assays. Techniques such as Surface Plasmon Resonance (SPR) can provide quantitative data on binding kinetics and affinity, solidifying the predicted interactions.
A thorough elucidation of these molecular pathways is crucial for explaining the compound's diverse reported bioactivities, including its anti-inflammatory and cytoprotective effects. nih.govmdpi.com
Development and Validation of New Preclinical Disease Models for Specific Activities
The translation of in-vitro findings into in-vivo efficacy depends heavily on the use of appropriate and predictive preclinical disease models. nih.gov Current research on this compound has utilized a limited range of models, including UVB-irradiated mouse models for photoaging and zebrafish inflammation models. nih.govmdpi.com While valuable, these models may not fully recapitulate the complexity of human diseases for which this compound could be a therapeutic agent.
Future efforts should be directed towards:
Genetically Engineered Models: Developing and utilizing transgenic animal models that better replicate the genetic basis of human diseases. mdpi.com For instance, if this compound is investigated for neuroprotective effects, transgenic mouse models of Alzheimer's or Parkinson's disease would be essential. mdpi.com
Humanized Models and Organoids: Creating more physiologically relevant models, such as patient-derived xenografts (PDX) or 3D organoid cultures. irbbarcelona.org Organ-on-a-chip (OOC) platforms, which can simulate the interactions between different organ systems like the gut-liver axis, could provide critical insights into the metabolism and systemic effects of the compound. nih.gov
Disease-Specific Model Validation: Validating the therapeutic effects of this compound in a wider array of established preclinical models relevant to its observed bioactivities, such as models for osteoporosis, metabolic syndrome, or specific cancers. mdpi.comijpsonline.comnih.gov
The selection and refinement of preclinical models must be meticulously aligned with the specific therapeutic application being investigated to ensure the data generated is reliable and translatable to human clinical trials. nih.govnih.gov
Advanced Synthetic Biology Approaches for Sustainable Production and Structural Modification
The natural sourcing of this compound from Paeonia species can be limited by geographical distribution, slow growth, and low yield, posing challenges for large-scale production. researchgate.net Synthetic biology offers a transformative solution to overcome these limitations and to expand the therapeutic potential of the molecule. mit.edunih.gov
Key future research directions in this area include:
Metabolic Engineering of Microbial Chassis: The complete biosynthetic pathway of this compound from the Paeonia plant needs to be elucidated and subsequently transferred into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov These engineered microbes could serve as "cell factories" for the sustainable, scalable, and cost-effective production of the compound from simple, renewable substrates. nih.govbioconvs.org
Enzymatic and Pathway Optimization: Once the pathway is established in a microbial host, synthetic biology tools can be used to optimize production. This involves enhancing the expression of rate-limiting enzymes, eliminating competing metabolic pathways, and improving precursor supply to maximize the yield of this compound. nih.gov
Structural Modification and Analogue Generation: Synthetic biology provides powerful tools for creating novel derivatives of this compound with potentially improved pharmacological properties. mdpi.com
Protein Engineering: Modifying the enzymes within the biosynthetic pathway, particularly glycosyltransferases, could allow for the attachment of different sugar moieties to the paeoniflorin (B1679553) core, potentially altering its solubility, stability, and bioactivity. mdpi.com
Directed Evolution: This approach can be used to evolve enzymes to accept alternative substrates, leading to the creation of a library of new analogues that can be screened for enhanced therapeutic efficacy. nih.gov
CRISPR/Cas9 Technology: This gene-editing tool can be used to precisely and efficiently modify the genomes of the producer organisms to re-route metabolic flux or introduce novel enzymatic functions for structural diversification. uq.edu.au
By harnessing these advanced synthetic biology strategies, researchers can ensure a stable supply of this compound for extensive preclinical and clinical studies and generate novel, patentable derivatives with superior therapeutic profiles. vttresearch.comhudsonlabautomation.com
Q & A
Q. What are the key analytical methods for characterizing Galloyloxypaeoniflorin’s structural and chemical properties?
Answer:
- Methodological Approach:
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. Parameters include a C18 column, mobile phase (e.g., acetonitrile-water with 0.1% formic acid), and UV detection at 230–280 nm .
- Nuclear Magnetic Resonance (NMR): 1H- and 13C-NMR spectra resolve structural details, such as galloyl and paeoniflorin moieties. Deuterated solvents (e.g., DMSO-d6) are preferred for solubility .
- Mass Spectrometry (MS): ESI-MS in positive/negative ion mode confirms molecular weight (C23H28O11, MW 480.46) and fragmentation patterns .
- Data Table:
| Method | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| HPLC | C18 column, 230 nm UV | 0.1 µg/mL | |
| NMR | 600 MHz, DMSO-d6 | Structural ID | |
| ESI-MS | Positive ion mode, m/z 480.46 | 1 ppm |
Q. How can researchers optimize extraction protocols for this compound from plant sources?
Answer:
- Methodological Approach:
- Solvent Selection: Ethanol-water mixtures (70–80% ethanol) balance solubility and selectivity. Methanol is avoided due to toxicity .
- Extraction Parameters: Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–60 minutes maximizes yield while preserving thermolabile structures .
- Validation: Compare yields via HPLC and adjust parameters iteratively .
- Critical Considerations:
- Avoid prolonged heat exposure to prevent degradation.
- Validate purity using TLC or HPLC before proceeding to pharmacological assays .
Q. What strategies are effective for conducting a literature review on this compound’s pharmacological mechanisms?
Answer:
- Methodological Approach:
- Keyword Optimization: Use Boolean operators (e.g., "this compound AND (anti-inflammatory OR neuroprotection)") in Google Scholar or PubMed .
- Citation Tracking: Prioritize highly cited papers (e.g., >50 citations) to identify foundational studies .
- Filtering: Limit searches to the past 10 years for recent advancements, but include seminal older works .
- Example Search String:
"this compound" AND ("NF-κB" OR "MAPK pathway") NOT ("review" OR "meta-analysis")
- Example Search String:
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects?
Answer:
- Methodological Approach:
- Model Selection: Rodent models (e.g., ischemic stroke or Alzheimer’s disease) with standardized injury induction (e.g., middle cerebral artery occlusion) .
- Dosage Regimen: Dose-range studies (e.g., 10–100 mg/kg) administered intraperitoneally or orally, with pharmacokinetic profiling to determine bioavailability .
- Control Groups: Include vehicle, positive control (e.g., memantine), and sham-operated groups .
- Data Contradiction Analysis:
- Compare results across studies using standardized outcome measures (e.g., Morris water maze for cognitive function) .
Q. How can contradictions in reported pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?
Answer:
- Methodological Approach:
- Dose-Response Analysis: Test a wide concentration range (nM to mM) to identify biphasic effects .
- Cell/Tissue Specificity: Replicate experiments in primary cells (e.g., macrophages) vs. immortalized lines to rule out model-dependent artifacts .
- Mechanistic Validation: Use siRNA knockdown or inhibitors to confirm pathway involvement (e.g., NF-κB vs. JAK-STAT) .
- Case Study:
- A 2023 study found pro-inflammatory effects at >100 µM due to ROS generation, underscoring the need for physiological relevance in dosing .
Q. What experimental frameworks are suitable for studying this compound’s synergistic effects with other bioactive compounds?
Answer:
- Methodological Approach:
- Combinatorial Screening: Use factorial design (e.g., 2×2 matrix) to test interactions with compounds like paeoniflorin or berberine .
- Synergy Metrics: Calculate combination indices (CI) via the Chou-Talalay method, where CI <1 indicates synergy .
- Mechanistic Interrogation: Transcriptomics or metabolomics to identify shared or unique pathways .
- Data Table:
| Combination | CI Value | Effect on IL-6 Inhibition | Reference |
|---|---|---|---|
| This compound + Paeoniflorin | 0.45 | 85% | |
| This compound + Berberine | 1.2 | No synergy |
Guidelines for Reproducibility
- Experimental Documentation: Follow journals’ requirements for detailed methods (e.g., Beilstein Journal of Organic Chemistry’s guidelines on compound characterization) .
- Data Sharing: Deposit raw HPLC/NMR data in repositories like Figshare or Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
